molecular formula C12H23NO4 B3022856 2-Methylbutyroylcarnitine CAS No. 256928-75-3

2-Methylbutyroylcarnitine

Número de catálogo: B3022856
Número CAS: 256928-75-3
Peso molecular: 245.32 g/mol
Clave InChI: IHCPDBBYTYJYIL-QVDQXJPCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

2-Methylbutyroylcarnitine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Cancer Research

Recent studies indicate that 2-methylbutyroylcarnitine may play a protective role against certain types of cancer. A Mendelian randomization study found that MBC is associated with a decreased risk of lung cancer, breast cancer, and ovarian cancer. Specifically, the odds ratios (OR) reported were:

  • Lung Cancer : OR = 0.59 (95% CI: 0.50–0.70; P = 1.98×10^-9)
  • Breast Cancer : OR = 0.77 (95% CI: 0.70–0.85; P = 3.4×10^-7)
  • Ovarian Cancer : OR = 0.77 (95% CI: 0.68–0.86; P = 3.0×10^-6)

These findings suggest that MBC could serve as a potential biomarker for assessing cancer risk and could be further investigated for its mechanistic pathways in carcinogenesis .

Table 1: Protective Effects of MBC Against Cancer Types

Cancer TypeOdds Ratio (OR)Confidence Interval (CI)p-value
Lung Cancer0.590.50–0.701.98×10^-9
Breast Cancer0.770.70–0.853.4×10^-7
Ovarian Cancer0.770.68–0.863.0×10^-6

Metabolic Disorders

This compound is also implicated in various metabolic conditions, including type 2 diabetes mellitus, obesity, and heart failure. Its levels are found to be elevated in the blood of individuals with these conditions, suggesting a potential role in metabolic dysregulation.

  • Type 2 Diabetes Mellitus : Elevated levels of MBC have been observed in patients, indicating its involvement in glucose metabolism .
  • Obesity : Similar elevations are noted in obese individuals, which may reflect altered fatty acid metabolism .
  • Heart Failure : Studies have linked increased levels of MBC to both systolic and diastolic heart failure, suggesting it may serve as a biomarker for cardiovascular health .

Table 2: Associations of MBC with Metabolic Disorders

DisorderObservation
Type 2 Diabetes MellitusElevated levels detected
ObesityElevated levels detected
Heart FailureLinked to both systolic and diastolic heart failure

Role as a Biomarker

The elevation or decrease of MBC levels in various physiological states indicates its potential utility as a biomarker for different diseases:

  • Exudative Age-related Macular Degeneration : Increased MBC levels have been reported .
  • Acute Cerebral Infarction : Elevated levels are also noted in patients suffering from this condition .
  • Pregnancy Complications : Decreased levels have been observed in pregnant women whose fetuses have congenital heart defects .

Mechanistic Insights

The biological mechanisms underlying the effects of MBC are still being elucidated. It is hypothesized that MBC's role in transporting acyl-groups into mitochondria for beta-oxidation is critical for energy production and metabolic regulation . Furthermore, interactions between metabolites like MBC and intestinal microbiota may influence metabolic states and health outcomes .

Comparación Con Compuestos Similares

2-Methylbutyroylcarnitine can be compared with other acylcarnitines such as:

  • Succinylcarnitine
  • Hydroxybutyrylcarnitine
  • Acetyl-DL-carnitine
  • Glutarylcarnitine
  • Propionyl-L-carnitine
  • Adipoyl-L-carnitine
  • Methylglutaryl-L-carnitine
  • Isobutyryl-L-carnitine
  • Butanoylcarnitine
  • Tiglylcarnitine

What sets this compound apart is its specific structure and role in diagnosing branched-chain organic acidurias .

Actividad Biológica

2-Methylbutyroylcarnitine (2-MBC) is a short-chain acylcarnitine that plays a significant role in various metabolic processes within the human body. Its biological activity is primarily associated with fatty acid metabolism, neurological health, and potential implications in metabolic disorders and cancers. This article delves into the biological activity of 2-MBC, highlighting its synthesis, metabolic pathways, and clinical significance based on recent research findings.

2-MBC is synthesized through the esterification of carnitine and 2-methylbutanoic acid. The reaction can be represented as follows:

Carnitine+2 Methylbutanoic Acid2 Methylbutyroylcarnitine+H2O\text{Carnitine}+\text{2 Methylbutanoic Acid}\rightarrow \text{2 Methylbutyroylcarnitine}+\text{H}_2\text{O}

This compound is part of the acylcarnitine family, which are critical for transporting fatty acids into mitochondria for oxidation. Elevated levels of 2-MBC have been linked to various metabolic disorders, indicating its importance in energy metabolism and potential as a biomarker for certain diseases .

Fatty Acid Metabolism

As an acylcarnitine, 2-MBC facilitates the transport of acyl groups across mitochondrial membranes, essential for fatty acid oxidation. It is involved in several key metabolic pathways:

  • Energy Production : By aiding in the transport of fatty acids into mitochondria, 2-MBC plays a crucial role in ATP production through β-oxidation.
  • Metabolic Disorders : Elevated levels of 2-MBC have been observed in conditions such as non-alcoholic steatohepatitis and short/branched-chain acyl-CoA dehydrogenase deficiency, highlighting its significance in metabolic health .

Neurological Implications

Research indicates that 2-MBC may have a role in neurological disorders due to its structural relation to metabolites that can accumulate in certain conditions. Studies suggest that analyzing 2-MBC levels could provide insights into the metabolic disruptions associated with neurological diseases.

Clinical Significance and Case Studies

Recent studies have explored the association of 2-MBC with various health conditions:

  • Cancer Risk : A Mendelian randomization study found that higher levels of 2-MBC were associated with a decreased risk of several cancers, including lung cancer (OR IVW = 0.59) and estrogen receptor-positive breast cancer (OR IVW = 0.72) . This suggests a protective role against certain malignancies.
  • Metabolic Disorders : Research has also indicated that 2-MBC levels could serve as biomarkers for diagnosing or monitoring inborn errors of metabolism, particularly due to its prevalence in biofluids.

Research Findings Summary Table

Study FocusFindingsReference
Cancer RiskDecreased risk of lung cancer (OR IVW = 0.59) and breast cancer (OR IVW = 0.77)
Neurological DisordersPotential link between elevated 2-MBC levels and neurological conditions
Metabolic HealthElevated levels associated with non-alcoholic steatohepatitis and other metabolic disorders

Future Directions and Conclusion

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Understanding its interactions with specific enzymes and transport proteins could enhance our knowledge of its role in metabolism and disease states. The potential to use 2-MBC as a biomarker for various health conditions presents exciting avenues for clinical application.

Propiedades

Número CAS

256928-75-3

Fórmula molecular

C12H23NO4

Peso molecular

245.32 g/mol

Nombre IUPAC

(3R)-3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO4/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1

Clave InChI

IHCPDBBYTYJYIL-QVDQXJPCSA-N

SMILES

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

SMILES isomérico

CCC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

SMILES canónico

CCC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Key on ui other cas no.

31023-25-3

Descripción física

Solid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbutyroylcarnitine
Reactant of Route 2
Reactant of Route 2
2-Methylbutyroylcarnitine
Reactant of Route 3
Reactant of Route 3
2-Methylbutyroylcarnitine
Reactant of Route 4
Reactant of Route 4
2-Methylbutyroylcarnitine
Reactant of Route 5
Reactant of Route 5
2-Methylbutyroylcarnitine
Reactant of Route 6
Reactant of Route 6
2-Methylbutyroylcarnitine
Customer
Q & A

Q1: How does 2-methylbutyroylcarnitine relate to metabolic diseases like nonalcoholic fatty liver disease (NAFLD)?

A: this compound has emerged as a potential player in metabolic health, specifically concerning NAFLD. One study using aged laying hens as a model for NAFLD found that taurine supplementation led to increased levels of several metabolites, including this compound []. This increase correlated with a reduction in fat deposition and liver damage, suggesting a protective role for this compound against NAFLD []. The study further suggests that taurine's beneficial effects might be mediated through the modulation of various metabolic pathways, including carnitine metabolism, to which this compound belongs [].

Q2: What role does this compound play in high-fat diet-induced metabolic disturbances?

A: Research suggests that this compound might play a role in mitigating high-fat diet (HFD)-induced metabolic disturbances. A study investigating the effects of red wine high-molecular-weight polymeric polyphenolic complexes (HPPCs) on HFD-induced metabolic dysregulation in mice found that HPPCs supplementation led to an increase in this compound levels in serum []. This increase was associated with improvements in HFD-induced obesity, insulin resistance, and lipid and glucose metabolic dysregulation []. While further research is needed to confirm these findings, this study suggests a potential role for this compound in ameliorating the adverse metabolic effects of HFDs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.